molecular formula C8H7NO B1631434 4-(Prop-2-YN-1-yloxy)pyridine

4-(Prop-2-YN-1-yloxy)pyridine

Cat. No.: B1631434
M. Wt: 133.15 g/mol
InChI Key: NVLXETAVCCTIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Prop-2-YN-1-yloxy)pyridine: is an organic compound that belongs to the class of ethers It consists of a pyridine ring attached to a propargyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-(Prop-2-YN-1-yloxy)pyridine is the Williamson ether synthesis. This involves the reaction of 4-pyridylpropargyl alcohol with an alkyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as in the laboratory but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-YN-1-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydroiodic acid, hydrobromic acid.

Major Products Formed:

    Oxidation: Pyridylpropargyl ketone.

    Reduction: Pyridylpropargyl alcohol.

    Substitution: Pyridylpropargyl alcohol and alkyl halide.

Scientific Research Applications

4-(Prop-2-YN-1-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine involves its interaction with molecular targets through its pyridyl and propargyl groups. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the propargyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Prop-2-YN-1-yloxy)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-prop-2-ynoxypyridine

InChI

InChI=1S/C8H7NO/c1-2-7-10-8-3-5-9-6-4-8/h1,3-6H,7H2

InChI Key

NVLXETAVCCTIKC-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=NC=C1

Canonical SMILES

C#CCOC1=CC=NC=C1

Origin of Product

United States

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